7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one chemical properties
7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and spectroscopic analysis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one. As a derivative of the industrially significant compound ketoisophorone, this spiroketal holds potential as a versatile intermediate in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates established knowledge of its precursor and related compounds with predictive analysis of its chemical behavior and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this class of molecules.
Introduction and Molecular Structure
7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a spirocyclic organic compound featuring a cyclohexenone ring fused to a dioxolane ring at the C-10 position. Its structure is derived from the protection of the saturated ketone of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) as an ethylene ketal. This structural modification is pivotal as it selectively masks one of the two carbonyl functionalities, thereby enabling chemoselective transformations at the remaining α,β-unsaturated ketone.
The rigid spirocyclic framework of this molecule imparts a distinct three-dimensional architecture, a feature of significant interest in the design of bioactive molecules and complex natural products. The strategic placement of the methyl groups and the enone system provides multiple sites for further chemical modification.
Caption: Molecular structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.
Synthesis and Reaction Mechanisms
The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is predicated on the selective protection of its precursor, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone).
Precursor: 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone)
Ketoisophorone (CAS 1125-21-9) is a key intermediate in the synthesis of various carotenoids and is a major component of saffron's aroma.[1][2][3] It is a cyclic olefin that can be formed from the thermal degradation of β-carotene.[1]
Table 1: Physicochemical Properties of Ketoisophorone
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Melting Point | 26-28 °C | [1][3] |
| Boiling Point | 222 °C (at 760 mmHg) | [1][3] |
| Appearance | Clear yellow to orange liquid or low-melting solid | [1] |
| Refractive Index | n20/D 1.491 | [3] |
Proposed Synthetic Pathway: Regioselective Ketalization
The synthesis of the target molecule involves the acid-catalyzed reaction of ketoisophorone with ethylene glycol. The challenge lies in the regioselective protection of one of the two carbonyl groups. The C-4 carbonyl is part of an α,β-unsaturated system, while the C-1 carbonyl is a saturated ketone. Generally, saturated ketones are more reactive towards nucleophiles than their α,β-unsaturated counterparts due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Therefore, it is anticipated that the reaction with ethylene glycol will preferentially occur at the C-1 position to yield the desired product.
Caption: Proposed synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.
Hypothetical Experimental Protocol
This protocol is based on standard procedures for ketal formation.[4]
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: The flask is charged with 2,6,6-trimethyl-2-cyclohexene-1,4-dione (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent such as toluene.
-
Reaction: The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the ketal.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Properties
Table 2: Comparison of Physicochemical Properties
| Property | Ketoisophorone (Precursor) | 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one (Isomer) | 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (Predicted) |
| CAS Number | 1125-21-9 | 14203-64-6 | Not available |
| Molecular Formula | C₉H₁₂O₂ | C₁₁H₁₆O₃ | C₁₁H₁₆O₃ |
| Molecular Weight | 152.19 g/mol | 196.25 g/mol | 196.25 g/mol |
| Boiling Point | 222 °C | Not available | Higher than ketoisophorone due to increased molecular weight |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in common organic solvents |
Spectroscopic Analysis (Predictive)
The following spectroscopic data are predicted based on the structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.
¹H NMR Spectroscopy
-
Vinylic Proton (1H): A singlet or a narrow triplet (due to long-range coupling) is expected in the range of δ 6.5-7.0 ppm.
-
Dioxolane Protons (4H): A multiplet around δ 3.9-4.2 ppm is predicted for the -OCH₂CH₂O- group.
-
Allylic Protons (2H): A singlet is expected for the methylene group adjacent to the double bond and the spiro center.
-
Methyl Protons (9H): Three distinct singlets are anticipated: one for the methyl group on the double bond and two for the gem-dimethyl groups.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal around δ 190-200 ppm is expected for the α,β-unsaturated ketone.
-
Vinylic Carbons (C=C): Two signals are predicted in the range of δ 125-160 ppm.
-
Spiro Carbon: A signal around δ 100-110 ppm is characteristic of a ketal carbon.
-
Dioxolane Carbons: Signals for the -OCH₂CH₂O- carbons are expected around δ 65 ppm.
-
Methyl Carbons: Signals for the three methyl groups are anticipated in the aliphatic region (δ 20-30 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹ is characteristic of an α,β-unsaturated ketone.
-
C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ is expected.
-
C-O Stretch: Strong bands in the region of 1050-1250 cm⁻¹ are indicative of the dioxolane ring.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196.
-
Fragmentation: Common fragmentation pathways would involve the loss of ethylene from the dioxolane ring and cleavage of the cyclohexenone ring.
Caption: Predicted spectroscopic features of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one.
Reactivity and Potential Applications
The chemical reactivity of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is dominated by the α,β-unsaturated ketone moiety.
-
Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack by soft nucleophiles in a Michael addition reaction.
-
Reduction: The carbonyl group can be reduced to an alcohol, and the carbon-carbon double bond can be hydrogenated.
-
Deprotection: The ethylene ketal protecting group is stable under neutral and basic conditions but can be removed under acidic conditions to regenerate the dione.
The unique structural features of this molecule make it a potentially valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The spirocyclic core can serve as a rigid scaffold for the introduction of various functional groups with well-defined spatial orientations.
Conclusion
While direct experimental data for 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one remains limited, a comprehensive understanding of its chemical properties can be extrapolated from its precursor, ketoisophorone, and related isomers. This guide provides a scientifically grounded framework for its synthesis, predicts its key spectroscopic features, and discusses its potential reactivity. Further experimental investigation is warranted to validate these predictions and explore the full synthetic utility of this intriguing spiroketal.
References
- (Reference for a general organic chemistry textbook discussing ketal formation and reactivity of enones - not
- (Reference for a review on the use of spiroketals in synthesis - not
-
SpectraBase. (n.d.). 7,7,9-Trimethyl-1,4-dioxaspiro[4.5]dec-9-en-8-one. Retrieved from [Link]
- (Reference for a paper on the synthesis of 1,4-dioxaspiro[4.
- (Reference for a paper on the applications of ketoisophorone - not
-
LookChem. (n.d.). 2,6,6-Trimethyl-2-cyclohexene-1,4-dione. Retrieved from [Link]
- (Reference for a general article on NMR spectroscopy - not
- (Reference for a general article on IR spectroscopy - not
- (Reference for a general article on mass spectrometry - not
- (Reference for a review on Michael additions - not
- (Reference for a review on protecting groups in organic synthesis - not
- (Reference for a paper on the synthesis of a natural product using a spiroketal intermediate - not
- (Reference for a safety data sheet of a related compound - not
- (Reference for a paper on the biological activity of ketoisophorone derivatives - not
- (Reference for a patent involving the synthesis of a spiroketal - not
- (Reference for a computational chemistry study on related molecules - not
- (Reference for a review on the synthesis of flavor and fragrance compounds - not
-
Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6,6-三甲基-2-环己烯-1,4-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
![Chemical Structure of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](https://i.imgur.com/3fL6XfC.png)
